molecular formula C21H22ClN3O5 B2981609 N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide CAS No. 896371-32-7

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide

Cat. No. B2981609
CAS RN: 896371-32-7
M. Wt: 431.87
InChI Key: HBQMJNHUFYSRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide is a useful research compound. Its molecular formula is C21H22ClN3O5 and its molecular weight is 431.87. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impacts and Hormonal Activity

Research on environmental oestrogens, including compounds with similar structures to N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide, has shown that these chemicals can mimic hormones, especially sex steroids. These compounds often possess both oestrogenic and anti-androgenic activities, complicating their environmental impact and effects on wildlife and humans. Yeast-based assays have been effectively used to detect these activities in various chemicals (Sohoni & Sumpter, 1998).

Coronary Applications

Studies on 2-benzopyranone derivatives, which share structural similarities with N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide, have been used in human medicine for coronary heart disease. These compounds have shown coronary dilatation effects in animal experiments (Jacobi et al., 1977).

Anticancer and Antiplatelet Activity

The synthesis of compounds related to N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide has revealed potential anticancer and antiplatelet activities. For example, the synthesis of linear and angular aryl-morpholino-naphth-oxazines has shown activity against PI3K family enzymes and as platelet aggregation inhibitors (Morrison et al., 2016).

Antibacterial Activity

Novel synthesized pyrimidines and thiazolidinones containing morpholino structures have demonstrated significant antibacterial activity. The 1-(4-morpholinophenyl) ethanone condensation with aryl aldehydes and subsequent reactions yielded compounds with notable antibacterial effects (C. Merugu et al., 2010).

Anticonvulsant Properties

Research on benzothiazole derivatives containing acetamido and carbothioamido pharmacophores has identified morpholino derivatives as promising anticonvulsant leads. These findings have implications for the development of new therapeutic agents for seizure disorders (Amir et al., 2011).

Mechanism of Action

Target of Action

The primary target of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(3-chlorophenyl)ethanediamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially influencing the production of nitric oxide

Biochemical Pathways

Given its target, it may influence pathways involving nitric oxide signaling . Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission.

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5/c22-15-2-1-3-16(11-15)24-21(27)20(26)23-12-17(25-6-8-28-9-7-25)14-4-5-18-19(10-14)30-13-29-18/h1-5,10-11,17H,6-9,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQMJNHUFYSRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)Cl)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.